molecular formula C17H13N3O2S2 B12446510 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Cat. No.: B12446510
M. Wt: 355.4 g/mol
InChI Key: MYMWRZGVEVSXID-UHFFFAOYSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a thiophene ring, and an acetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide involves multiple steps, typically starting with the preparation of the benzoxazole and thiophene intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization, under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and specific solvents to facilitate the process.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The benzoxazole and thiophene rings can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive compound, exploring its interactions with biological targets.

    Medicine: It may have potential therapeutic applications, such as acting as an inhibitor or modulator of specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and thiophene rings may play a crucial role in binding to these targets, while the acetamide group can influence the compound’s overall stability and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other benzoxazole and thiophene derivatives, such as:

  • 2-(1,3-benzoxazol-2-ylthio)acetamide
  • N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

Compared to these compounds, 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide is unique due to the presence of both the benzoxazole and thiophene rings, as well as the specific functional groups attached to these rings

Properties

Molecular Formula

C17H13N3O2S2

Molecular Weight

355.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide

InChI

InChI=1S/C17H13N3O2S2/c18-8-11-10-4-3-7-14(10)24-16(11)20-15(21)9-23-17-19-12-5-1-2-6-13(12)22-17/h1-2,5-6H,3-4,7,9H2,(H,20,21)

InChI Key

MYMWRZGVEVSXID-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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